molecular formula C15H15NO2 B2606957 N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide CAS No. 791840-46-5

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide

Cat. No. B2606957
CAS RN: 791840-46-5
M. Wt: 241.29
InChI Key: JAUMLWIGYIWUPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves the reaction of p-aminophenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified through recrystallization. Another synthetic procedure involves the reaction of N–substituted anthranilic acids with equimolar amounts of N-hydroxybenzotriazole (HOBt) and dicyclohexylcarbodiimide (DCC) in anhydrous THF .


Molecular Structure Analysis

The molecular structure of “N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide” is represented by the linear formula C9H11NO2 . The molecular weight of this compound is 165.19 g/mol .

Scientific Research Applications

Biosensor Development

One study discusses the development of a high-sensitive biosensor based on a nanocomposite modified electrode for the electrocatalytic determination of glutathione in the presence of piroxicam. This innovative biosensor demonstrated potent electron mediating behavior, offering a new avenue for sensitive detection in various samples (Karimi-Maleh et al., 2014).

Polymer Synthesis

Research into novel aromatic polyimides incorporating similar structural motifs to N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide revealed the synthesis of new diamines polymerized with various anhydrides. These polymers exhibited high thermal stability and solubility in organic solvents, suggesting applications in high-performance materials (Butt et al., 2005).

Medicinal Chemistry

In the realm of medicinal chemistry, a series of N-(4-hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives were synthesized and evaluated as potential memory enhancers. These compounds demonstrated acetylcholinesterase-inhibiting activity, highlighting their potential in treating cognitive disorders (Piplani et al., 2018).

Another study focused on the bactericidal activity of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibacterial agents (Zadrazilova et al., 2015).

Molecular Structure Analysis

The molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide was determined through X-ray diffraction and DFT calculations, providing insights into the influence of intermolecular interactions on molecular geometry. This study contributes to our understanding of the structural properties of similar compounds (Karabulut et al., 2014).

Mechanism of Action

The mechanism of action of “N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide” is not fully understood. It is believed to work by inhibiting the cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. It is also thought to have an effect on the endocannabinoid system, which may contribute to its analgesic properties.

Safety and Hazards

“N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide” is used for research purposes only . It can cause skin irritation and serious eye irritation . In cases of overdose or prolonged use, its primary metabolite, N-acetyl-p-benzoquinone imine (NAPQI), can accumulate and cause liver damage.

properties

IUPAC Name

N-(2-hydroxy-4-methylphenyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-10-7-8-13(14(17)9-10)16-15(18)12-6-4-3-5-11(12)2/h3-9,17H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAUMLWIGYIWUPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.